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Compound of Interest

Compound Name: Regelidine

Cat. No.: B1631799 Get Quote

Disclaimer: Information regarding the specific compound "Regelidine" is not currently available

in published scientific literature. This document provides a detailed overview of the known anti-

inflammatory properties of compounds isolated from the plant genus Tripterygium, including

Tripterygium regelii, the reported source of Regelidine. The mechanisms and data presented

are based on studies of well-characterized molecules from this genus, such as triptolide and

celastrol, and serve as a predictive framework for the potential bioactivity of novel compounds

like Regelidine.

Introduction
The genus Tripterygium, which includes the species Tripterygium wilfordii and Tripterygium

regelii, has a long history in traditional Chinese medicine for the treatment of inflammatory and

autoimmune diseases.[1][2] Modern phytochemical research has identified a plethora of

bioactive secondary metabolites, including diterpenoids, triterpenoids, and alkaloids, as the

active principles responsible for these therapeutic effects.[1][3][4] Among these, triptolide and

celastrol are the most extensively studied compounds and have demonstrated potent anti-

inflammatory and immunosuppressive activities.[1][3][5][6] This technical guide will synthesize

the current understanding of the anti-inflammatory mechanisms of compounds derived from

Tripterygium, providing a foundational perspective for the potential properties of Regelidine.
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Based on the known activities of related compounds, a natural product isolated from

Tripterygium regelii would likely exert its anti-inflammatory effects through the modulation of

key signaling pathways involved in the inflammatory response. The primary mechanism is

anticipated to be the inhibition of pro-inflammatory gene expression.[1][7][8]

Key Molecular Targets and Signaling Pathways
Compounds from the Tripterygium genus are known to interfere with several critical

inflammatory signaling cascades:

NF-κB (Nuclear Factor-kappa B) Signaling Pathway: The NF-κB pathway is a cornerstone of

inflammatory signaling, responsible for the transcription of numerous pro-inflammatory

cytokines, chemokines, and adhesion molecules. Triptolide, a prominent diterpenoid from

Tripterygium, has been shown to inhibit NF-κB activation.[1][6][9][10][11] This inhibition can

occur at multiple levels, including preventing the degradation of the inhibitory IκBα protein

and blocking the nuclear translocation of the p65 subunit of NF-κB.[11] Celastrol also

demonstrates potent inhibitory effects on the NF-κB pathway.[12][13]

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK family, including

ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to the nucleus to

regulate the expression of inflammatory mediators. Triptolide has been found to suppress the

activation of the MAPK pathway in various cell types.[5] Similarly, celastrol has been

reported to downregulate ERK/MAPK phosphorylation.[12]

STAT3 (Signal Transducer and Activator of Transcription 3) Signaling Pathway: The JAK-

STAT pathway is critical for cytokine signaling. Triptolide has been shown to inhibit the IL-

6/STAT3 signaling pathway, which is implicated in autoimmune and inflammatory diseases.

[6][9][11]

Inhibition of Pro-inflammatory Mediators: A primary outcome of the inhibition of these

signaling pathways is the reduced production of a wide array of pro-inflammatory molecules.

Extracts and isolated compounds from Tripterygium have been shown to decrease the

expression of TNF-α, IL-1β, IL-2, IL-6, IL-8, cyclooxygenase-2 (COX-2), and inducible nitric

oxide synthase (iNOS).[1][5][6][7][14]
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Experimental Protocols: General Methodologies for
Assessing Anti-inflammatory Activity
While specific experimental protocols for Regelidine are unavailable, the following are

standard methodologies used to characterize the anti-inflammatory properties of natural

products like those from Tripterygium.

In Vitro Assays
Cell Viability Assay (e.g., MTT or WST-1 Assay):

Objective: To determine the cytotoxic concentration of the compound on relevant cell lines

(e.g., macrophages like RAW 264.7, or immune cells like Jurkat T cells).

Methodology: Cells are seeded in 96-well plates and treated with a range of

concentrations of the test compound for 24-48 hours. A reagent (MTT or WST-1) is then

added, which is converted to a colored formazan product by metabolically active cells. The

absorbance is measured to determine cell viability relative to an untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay):

Objective: To measure the inhibition of NO production in lipopolysaccharide (LPS)-

stimulated macrophages.

Methodology: RAW 264.7 macrophages are pre-treated with various concentrations of the

test compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours. The

concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured

using the Griess reagent.

Cytokine Production Measurement (ELISA):

Objective: To quantify the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β)

secretion from stimulated immune cells.

Methodology: Immune cells (e.g., macrophages, peripheral blood mononuclear cells) are

pre-treated with the test compound and then stimulated with an inflammatory agent (e.g.,

LPS). After a suitable incubation period, the cell culture supernatant is collected, and the
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concentration of specific cytokines is determined using commercially available Enzyme-

Linked Immunosorbent Assay (ELISA) kits.

Western Blot Analysis for Signaling Proteins:

Objective: To assess the effect of the compound on the phosphorylation and expression of

key proteins in inflammatory signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-

p38).

Methodology: Cells are treated with the test compound and/or an inflammatory stimulus

for a specific duration. Whole-cell lysates are prepared, and proteins are separated by

SDS-PAGE. The separated proteins are transferred to a membrane, which is then

incubated with primary antibodies specific for the target proteins (both total and

phosphorylated forms) and subsequently with a secondary antibody. The protein bands

are visualized using a chemiluminescent substrate.

Visualizations of Potential Signaling Pathways
The following diagrams illustrate the potential signaling pathways that could be modulated by a

bioactive compound from Tripterygium regelii, based on the known mechanisms of related

molecules.
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Caption: Hypothetical inhibition of the NF-κB signaling pathway by Regelidine.
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Caption: Potential inhibitory effect of Regelidine on the MAPK signaling cascade.
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Quantitative Data Summary
Due to the absence of published studies on Regelidine, no quantitative data on its anti-

inflammatory properties can be presented. Research on related compounds has demonstrated

potent activity, often in the nanomolar to low micromolar range for in vitro inhibition of

inflammatory markers. For instance, triptolide has been shown to inhibit the production of

various cytokines with IC₅₀ values in the nanomolar range.[11]

Conclusion and Future Directions
The chemical constituents of the Tripterygium genus are a rich source of potent anti-

inflammatory agents. Based on the extensive research on compounds like triptolide and

celastrol, it is highly probable that Regelidine, a natural product from Tripterygium regelii,

possesses significant anti-inflammatory properties. The likely mechanisms of action would

involve the suppression of key inflammatory signaling pathways such as NF-κB and MAPK,

leading to a reduction in the production of pro-inflammatory mediators.

To validate these hypotheses, a comprehensive investigation of Regelidine is required. Future

research should focus on:

Isolation and Structural Elucidation: Confirmation of the chemical structure of Regelidine.

In Vitro Pharmacological Profiling: A systematic evaluation of its effects on various

inflammatory markers and signaling pathways using the experimental protocols outlined in

this guide.

In Vivo Efficacy Studies: Assessment of its anti-inflammatory activity in animal models of

inflammatory diseases, such as collagen-induced arthritis or LPS-induced systemic

inflammation.

Toxicology and Safety Assessment: A thorough evaluation of the potential toxicity of

Regelidine, as some compounds from this genus are known to have a narrow therapeutic

window.

The exploration of novel natural products like Regelidine holds promise for the development of

new therapeutics for a wide range of inflammatory and autoimmune disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1631799#anti-inflammatory-properties-of-regelidine
https://www.benchchem.com/product/b1631799#anti-inflammatory-properties-of-regelidine
https://www.benchchem.com/product/b1631799#anti-inflammatory-properties-of-regelidine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1631799?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

